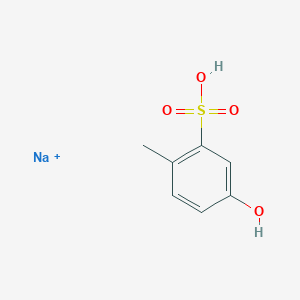

Sodium hydroxytoluenesulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'hydroxytoluènesulfonate de sodium est un composé organique de formule moléculaire C7H7NaO4S. C'est un solide blanc, soluble dans l'eau, couramment utilisé dans diverses applications industrielles et scientifiques. Ce composé est reconnu pour sa stabilité et sa réactivité, ce qui en fait un réactif précieux en synthèse chimique et dans les processus industriels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'hydroxytoluènesulfonate de sodium est généralement synthétisé par neutralisation de l'acide toluènesulfonique avec de l'hydroxyde de sodium. La réaction est simple et implique le mélange de l'acide avec la base en solution aqueuse, suivie d'une cristallisation pour obtenir le composé pur .

Méthodes de production industrielle : À l'échelle industrielle, l'hydroxytoluènesulfonate de sodium est produit par un processus de neutralisation similaire. La réaction est réalisée dans de grands réacteurs où l'acide toluènesulfonique est ajouté à une solution d'hydroxyde de sodium à des températures et des pH contrôlés. La solution résultante est ensuite évaporée pour obtenir le produit solide .

Analyse Des Réactions Chimiques

Types de réactions : L'hydroxytoluènesulfonate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des acides sulfoniques.

Réduction : Il peut être réduit pour former les sulfures correspondants.

Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe sulfonate est remplacé par d'autres nucléophiles

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les alcools sont couramment utilisés

Principaux produits :

Oxydation : Acides sulfoniques.

Réduction : Sulfures.

Substitution : Divers composés aromatiques substitués

4. Applications de la recherche scientifique

L'hydroxytoluènesulfonate de sodium a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique, en particulier dans les réactions de sulfonation.

Biologie : Il sert de tampon dans les essais et expériences biochimiques.

Médecine : Il est utilisé dans la formulation de certains produits pharmaceutiques.

Industrie : Il est utilisé dans la production de détergents, de tensioactifs et d'autres produits chimiques industriels .

5. Mécanisme d'action

Le mécanisme d'action de l'hydroxytoluènesulfonate de sodium implique sa capacité à agir comme agent sulfonant. Il introduit des groupes sulfonates dans les molécules organiques, modifiant ainsi leurs propriétés chimiques. Les cibles moléculaires comprennent divers groupes fonctionnels tels que les groupes hydroxyle, amino et carboxyle. Les voies impliquées dans son action comprennent les réactions de substitution nucléophile et d'addition électrophile .

Composés similaires :

- P-toluènesulfonate de sodium

- Xylènesulfonate de sodium

- Benzènesulfonate de sodium

Comparaison : L'hydroxytoluènesulfonate de sodium est unique en raison de sa structure moléculaire spécifique, qui confère des propriétés de réactivité et de solubilité distinctes. Comparé au p-toluènesulfonate de sodium, il a une solubilité plus élevée dans l'eau et un profil de réactivité différent dans les réactions de substitution. Le xylènesulfonate de sodium et le benzènesulfonate de sodium, bien que similaires, diffèrent par leur équilibre hydrophobe et hydrophile, ce qui affecte leurs applications dans les détergents et les tensioactifs .

Applications De Recherche Scientifique

Sodium hydroxytoluenesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in sulfonation reactions.

Biology: It serves as a buffer in biochemical assays and experiments.

Medicine: It is used in the formulation of certain pharmaceuticals.

Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals .

Mécanisme D'action

The mechanism of action of sodium hydroxytoluenesulphonate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby altering their chemical properties. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups. The pathways involved in its action include nucleophilic substitution and electrophilic addition reactions .

Comparaison Avec Des Composés Similaires

- Sodium p-toluenesulfonate

- Sodium xylene sulfonate

- Sodium benzenesulfonate

Comparison: Sodium hydroxytoluenesulphonate is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Compared to sodium p-toluenesulfonate, it has a higher solubility in water and a different reactivity profile in substitution reactions. Sodium xylene sulfonate and sodium benzenesulfonate, while similar, differ in their hydrophobic and hydrophilic balance, affecting their applications in detergents and surfactants .

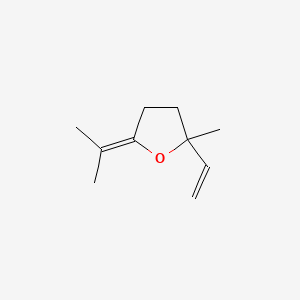

Propriétés

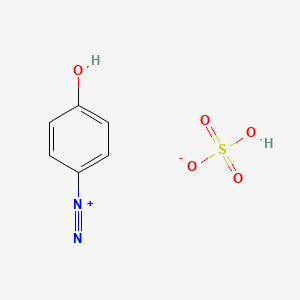

Numéro CAS |

42871-17-0 |

|---|---|

Formule moléculaire |

C7H8NaO4S+ |

Poids moléculaire |

211.19 g/mol |

Nom IUPAC |

sodium;5-hydroxy-2-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O4S.Na/c1-5-2-3-6(8)4-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1 |

Clé InChI |

NQOLCVMEYUYVRI-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)O)S(=O)(=O)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)